molecular formula C14H20O2 B14367014 3-Methylbutyl 2,3-dimethylbenzoate CAS No. 91650-73-6

3-Methylbutyl 2,3-dimethylbenzoate

Cat. No.: B14367014
CAS No.: 91650-73-6
M. Wt: 220.31 g/mol
InChI Key: JMLIYQBCNLVLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutyl 2,3-dimethylbenzoate is an organic ester compound with the molecular formula C14H20O2. It is derived from the esterification of 3-methylbutanol and 2,3-dimethylbenzoic acid. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2,3-dimethylbenzoate typically involves the esterification reaction between 3-methylbutanol and 2,3-dimethylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-Methylbutanol+2,3-Dimethylbenzoic acidH2SO43-Methylbutyl 2,3-dimethylbenzoate+H2O\text{3-Methylbutanol} + \text{2,3-Dimethylbenzoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Methylbutanol+2,3-Dimethylbenzoic acidH2​SO4​​3-Methylbutyl 2,3-dimethylbenzoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 2,3-dimethylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanol and 2,3-dimethylbenzoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: 3-Methylbutanol and 2,3-dimethylbenzoic acid.

    Reduction: 3-Methylbutanol and 2,3-dimethylbenzyl alcohol.

    Transesterification: A new ester and an alcohol, depending on the reacting alcohol.

Scientific Research Applications

3-Methylbutyl 2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a fragrance compound in various biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2,3-dimethylbenzoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester bond in the compound can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutyl benzoate: Similar structure but lacks the additional methyl groups on the benzene ring.

    2,3-Dimethylbenzyl acetate: Similar aromatic structure but with an acetate ester instead of a benzoate ester.

Uniqueness

3-Methylbutyl 2,3-dimethylbenzoate is unique due to the presence of both the 3-methylbutyl group and the 2,3-dimethyl substitution on the benzene ring. This combination imparts distinct aromatic properties and influences its reactivity compared to other similar esters.

Properties

CAS No.

91650-73-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-methylbutyl 2,3-dimethylbenzoate

InChI

InChI=1S/C14H20O2/c1-10(2)8-9-16-14(15)13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3

InChI Key

JMLIYQBCNLVLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCCC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.